Prostate Specific Antigen (146-154) is a peptide derived from the Prostate Specific Antigen protein, which is primarily produced by the prostate gland. This specific segment of the antigen, encompassing amino acids 146 to 154, has garnered attention for its potential role in immunotherapy and cancer research, particularly in the context of prostate cancer. The identification and analysis of this peptide are crucial for developing targeted therapies that can elicit immune responses against prostate cancer cells.
Prostate Specific Antigen is a glycoprotein produced by the epithelial cells of the prostate gland. It is commonly used as a biomarker for prostate cancer diagnosis and monitoring. The peptide sequence corresponding to amino acids 146-154 has been implicated in generating cytotoxic T lymphocyte responses, making it a subject of interest in immunological studies focused on cancer therapy .
Prostate Specific Antigen (146-154) falls under the classification of tumor-associated antigens. These antigens are proteins expressed on the surface of cancer cells that can provoke an immune response. Specifically, this peptide is categorized as an epitope, which is a part of an antigen that is recognized by the immune system, particularly by T cells.
The synthesis of Prostate Specific Antigen (146-154) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form peptides. The process begins with a resin-bound amino acid, and subsequent amino acids are added in a stepwise manner until the desired sequence is achieved.
The structure of Prostate Specific Antigen (146-154) consists of nine amino acids, which can be represented as follows:
This sequence contributes to its ability to bind to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.
The molecular weight and specific structural characteristics can vary based on modifications such as glycosylation or phosphorylation that may occur in the full-length Prostate Specific Antigen protein.
Prostate Specific Antigen (146-154) participates in several biochemical reactions primarily related to immune response activation:
The effectiveness of this peptide in eliciting immune responses has been demonstrated through various assays where T cell lines were generated and tested against prostate cancer cell lines .
The mechanism by which Prostate Specific Antigen (146-154) exerts its effects involves:
Studies have shown that T cell lines generated against this peptide can effectively lyse prostate carcinoma cells, indicating its potential utility in therapeutic applications .
Prostate Specific Antigen (146-154) has several applications in scientific research:
Prostate-Specific Antigen (PSA) peptide fragment 146-154 (KLQCVDLHV) represents a well-defined HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope. This nonamer peptide contains canonical HLA-A2-binding motifs characterized by leucine (L) at position 2 and valine (V) at the C-terminus, which serve as primary anchor residues facilitating MHC class I engagement [1] [2]. Epitope mapping studies using enzyme-linked immunospot (ELISPOT) and tetramer assays demonstrate that this region elicits robust CD8+ T-cell responses in approximately 50% of HLA-A2-positive patients with prostate cancer following vaccination [4] [5].
Delayed-type hypersensitivity (DTH) skin testing in clinical trials revealed progressive enlargement of induration sites over successive immunizations, indicating sustained T-cell activation. Biopsies of DTH-positive sites showed infiltrating T-cell populations with heterogeneous phenotypes: CD4+CD8- (helper T-cells), CD4-CD8+ (cytotoxic T-cells), and CD4+CD8+ (double-positive T-cells) [2] [4]. Cytokine profiling of these T-cells revealed a predominantly Th1-polarized response, with interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) secretion detected in 85.7% of biopsied samples [4] [5].
Table 1: Immunological Profiles in DTH-Positive Patients Following PSA146-154 Vaccination
Parameter | Response Rate | Dominant Effectors | Key Cytokines |
---|---|---|---|
DTH Reactivity | 50% of patients | Polymorphic T-cell infiltration | N/A |
Tetramer/CD8+ Response | 50% of patients | CD8+ cytotoxic T-cells | N/A |
Cytokine Secretion Profile | 85.7% of biopsied | Th1 cells | IFN-γ, TNF-α (85.7%) |
Cytolytic Activity | Confirmed | Purified CD8+ T-cells | Granzyme B (measured) |
The PSA146-154 peptide exhibits high-affinity binding to HLA-A*0201 molecules, as demonstrated by T2 cell stabilization assays. This experimental model measures peptide-dependent MHC class I surface expression, where enhanced HLA-A2 stabilization correlates with efficient antigen presentation [1] [3]. Structural analysis reveals that the peptide binds within the HLA-A0201 groove through:
Chromium-release assays using CD8+ T-cells isolated from vaccinated patients demonstrate peptide-specific lytic activity against HLA-A2+ prostate cancer cells. This cytolytic function directly correlates with the magnitude of tetramer-positive T-cell populations, confirming the functional relevance of this peptide-MHC interaction [4] [5].
Table 2: Biophysical and Functional Characteristics of PSA146-154-HLA-A2 Interaction
Binding Parameter | Experimental Readout | Functional Consequence |
---|---|---|
HLA-A2 Stabilization | Enhanced surface expression | Efficient antigen presentation |
Anchor Residue Affinity | L2, V9 critical for binding | MHC complex stability |
TCR Contact Residues | Q3, H8 solvent-exposed | T-cell recognition specificity |
Tetramer Positivity | Correlates with DTH response | In vivo immunogenicity |
Cytolytic Activity | Target cell killing observed | Biological relevance in cancer control |
The PSA146-154 epitope demonstrates significant evolutionary conservation among primates but exhibits substantial divergence in rodents. Sequence alignment reveals:
This interspecies variability has critical implications for translational research. The complete conservation in chimpanzees supports their utility in preclinical immunogenicity studies, while the single substitution in macaques may alter HLA binding affinity in non-human primate models. Rodent models require transgenic expression of both human HLA-A*0201 and PSA genes to overcome species restriction barriers [1].
Homology modeling indicates that conservative substitutions at position 9 (valine→isoleucine) preserve hydrophobic interactions within the MHC binding groove, explaining observed cross-reactivity in macaque studies. Non-conservative substitutions in murine PSA orthologs disrupt anchor residue configuration, necessitating genetic engineering approaches for murine cancer immunotherapy development [1].
Table 3: Comparative Sequence Analysis of PSA146-154 Epitope
Species | PSA146-154 Sequence | Identity (%) | Functional Implications |
---|---|---|---|
Human (H. sapiens) | KLQCVDLHV | 100% | Native immunogenic epitope |
Chimpanzee (P. troglodytes) | KLQCVDLHV | 100% | Identical immunogenicity profile |
Rhesus macaque (M. mulatta) | KLQCVDLHI | 88.9% | Potential altered binding affinity |
Mouse (M. musculus) | KIQSIDLKL | 22.2% | Non-functional in wild-type models |
Rat (R. norvegicus) | KIQSIDLKL | 22.2% | Non-functional in wild-type models |
Molecular Interactions and Functional Mechanisms
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: